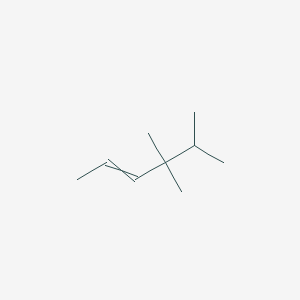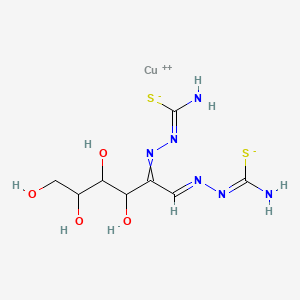![molecular formula C18H19ClS B14634393 1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene CAS No. 54997-27-2](/img/structure/B14634393.png)
1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-cyclopentylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene typically involves the chloromethylation of 2-[(4-cyclopentylphenyl)sulfanyl]benzene. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in ether solvents.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)-4-[(trifluoromethyl)sulfanyl]benzene
- Chloromethyl phenyl sulfide
- 1-(Chloromethyl)-2-[(4-methylphenyl)sulfanyl]benzene
Uniqueness
1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
54997-27-2 |
|---|---|
Molekularformel |
C18H19ClS |
Molekulargewicht |
302.9 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-(4-cyclopentylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C18H19ClS/c19-13-16-7-3-4-8-18(16)20-17-11-9-15(10-12-17)14-5-1-2-6-14/h3-4,7-12,14H,1-2,5-6,13H2 |
InChI-Schlüssel |
XALWGEUSXIBLHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


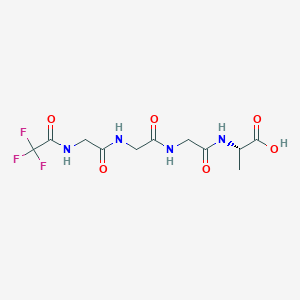
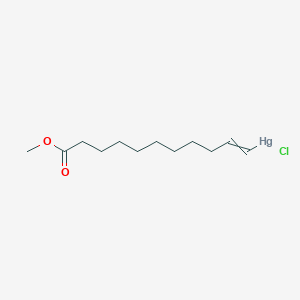
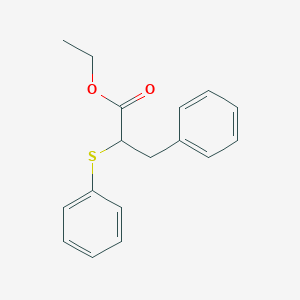
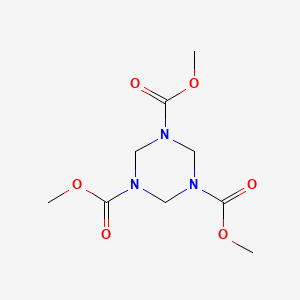
![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
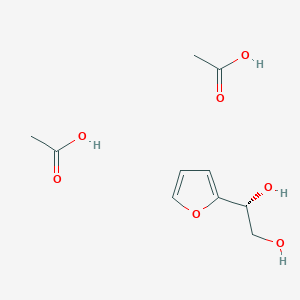
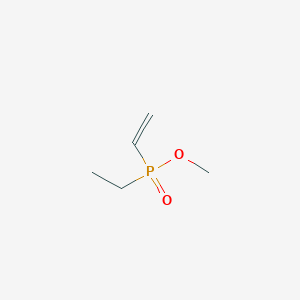

![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

